Product packaging for Azido-dag(Cat. No.:CAS No. 107141-10-6)

Azido-dag

Cat. No.: B019124
CAS No.: 107141-10-6
M. Wt: 661.9 g/mol
InChI Key: QNZFHQUHYBMOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-dag is a functional, azide-modified derivative of diacylglycerol (DAG), a fundamental lipid second messenger in cellular signaling. This analog is designed for metabolic labeling and bioorthogonal tracking of DAG-related processes within live cells. The incorporated azide group serves as a bioorthogonal handle, enabling highly specific conjugation via Click Chemistry (e.g., CuAAC) with alkyne-functionalized tags for detection, isolation, or imaging. This allows researchers to probe the dynamics, localization, and molecular interactions of DAG with spatiotemporal control. DAG is a critical signaling lipid produced from phosphatidylinositol (PI) metabolism and activates several downstream effectors, most notably Protein Kinase C (PKC), which regulates cell proliferation, survival, and migration . The enzymatic conversion of DAG to phosphatidic acid (PA) by Diacylglycerol Kinases (DGKs) is a key regulatory step that terminates DAG signaling and initiates PA-mediated pathways . Dysregulation of this DAG/PA balance is implicated in diseases such as cancer and immune disorders . This compound provides a powerful chemical tool to investigate these intricate signaling networks, study lipid metabolism and trafficking, and explore the role of DAG in health and disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H59N5O7 B019124 Azido-dag CAS No. 107141-10-6

Properties

CAS No.

107141-10-6

Molecular Formula

C35H59N5O7

Molecular Weight

661.9 g/mol

IUPAC Name

[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate

InChI

InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3

InChI Key

QNZFHQUHYBMOBB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Synonyms

2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol
azido-DAG

Origin of Product

United States

Advanced Research Applications of Azido Dag Probes in Cellular and Molecular Biology

Analysis of Cellular Membrane Dynamics and Organization

Azido-DAG probes are instrumental in unraveling the intricate dynamics and organization of cellular membranes, which are crucial for various physiological processes. The integration of an azide (B81097) moiety into the DAG scaffold allows for subsequent conjugation with a range of reporter groups, facilitating detailed analysis of membrane properties and the molecules associated with them nih.gov.

This compound and similar azido-tagged lipid analogues enable advanced imaging techniques to visualize cellular membranes and their components. By incorporating these probes into cellular membranes, researchers can utilize click chemistry to attach fluorescent dyes, allowing for high-resolution imaging of lipid distribution and movement within living cells cmdm.twnih.gov. This approach circumvents some limitations of directly attaching large fluorophores to lipids, which can alter their native biophysical and biochemical properties cmdm.tw. For instance, photoactivatable and clickable bifunctional lipids have been employed in pulse-chase fluorescence imaging combined with ultra-high resolution mass spectrometry to quantify the kinetics of lipid transport and metabolism in mammalian cells nih.gov. This methodology provides insights into how lipids are transported from the plasma membrane to internal membranes nih.gov.

Beyond visualization, azido-tagged lipids contribute to the biophysical analysis of cellular membranes. While direct examples with this compound are less explicitly detailed for biophysical analysis in the provided sources, the general principle of using lipid analogues to study membrane properties like fluidity and lipid packing is well-established tcichemicals.comnih.govctdbase.org. The ability to precisely incorporate and functionalize this compound within membranes makes it a valuable tool for future biophysical studies aimed at understanding the structural and dynamic changes that occur in cellular membranes in response to various stimuli or pathological conditions newdrugapprovals.org.

A key application of this compound probes lies in determining the precise subcellular localization of lipids and their interacting proteins. Trifunctional lipid probes, such as trifunctional diacylglycerol (TFDAG), which contain both a photoaffinity label and an azide tag, have been developed for this purpose google.com. These probes can be incorporated into cells and then photo-cross-linked to their interacting proteins upon UV irradiation. Subsequently, the azide tag allows for copper-catalyzed click chemistry with biotin-azide for enrichment, or with fluorescent azides (e.g., Alexa488-azide) for visualization google.comnih.gov.

Studies using TFDAG have revealed distinct subcellular localizations for different lipid species and their binding partners. For example, TFDAG-interacting proteins are mainly annotated as cytosolic proteins, suggesting a different subcellular localization of these trifunctional lipids at the time of cross-linking compared to other lipid species google.com. This capability allows researchers to systematically map lipid-protein interactions and understand how these interactions regulate protein function and localization within the complex cellular environment google.comnih.gov.

Development of Novel Chemical Biology Tools and Methodologies

The unique chemical handle provided by the azide group in this compound has facilitated the development of innovative chemical biology tools and methodologies, expanding the scope of lipid research.

This compound analogues serve as active mimetics of natural diacylglycerol, playing a crucial role in studying lipid-protein interactions. Researchers have designed and synthesized azido-tagged diacylglycerol analogues as functionalizable lipid probe scaffolds nih.gov. These probes contain an azide tag, typically at the sn-1 position of the glycerol (B35011) backbone, allowing for direct functionalization with various reporter groups nih.gov.

Quantitative lipid-binding studies, such as those performed with protein kinase C (a known DAG-binding receptor), have demonstrated that these this compound probes are active mimetics of natural DAG nih.govmdpi-res.com. This mimetic capability allows for the investigation of lipid-binding specificities and affinities, the identification of receptor binding domains, and the study of multivalency in binding interactions nih.gov. Thus, this compound probes function as robust sensors for understanding binding interactions and as precursors for developing analogous probes of more complex phospholipids (B1166683) and glycolipids nih.gov.

Table 1: Properties of this compound Analogues as Active Mimetics

PropertyDescriptionReference
Mimetic Activity Active mimetics of natural diacylglycerol. nih.gov
Functionalization Azide tag at sn-1 position allows facile functionalization with reporter groups. nih.gov
Application Used in quantitative lipid-binding studies with receptors like protein kinase C. nih.gov

Chemoproteomic profiling is a powerful strategy to systematically map protein-small molecule interactions on a proteome-wide scale, and this compound probes are integral to this methodology. By incorporating a photoactivatable group in addition to the azide tag, these bifunctional or trifunctional lipid probes can be used to covalently cross-link with interacting proteins upon photoirradiation in a cellular context google.comnih.gov.

The general workflow involves incorporating the azido-tagged lipid probe into cells, followed by UV-induced cross-linking to capture interacting proteins. The azide tag then enables click chemistry with a biotin-azide conjugate, allowing for affinity enrichment of the protein-lipid complexes google.comnih.gov. These enriched complexes are subsequently digested, and the lipid-interacting proteins are identified using mass spectrometry google.comnih.gov. This approach has been successfully applied to map lipid-protein interactions, revealing novel binding partners for various lipid species, including DAG google.com. This systematic mapping provides critical insights into the functional roles of lipids and lipid-binding proteins in both physiological and pathological conditions nih.gov.

Table 2: Chemoproteomic Workflow with this compound Probes

StepDescriptionKey Reagents/TechniquesReference
1. Probe Incorporation This compound or trifunctional DAG probes are introduced into cells.This compound, Trifunctional DAG probes google.comnih.gov
2. Photo-cross-linking UV irradiation induces covalent binding between probe and interacting proteins.UV light google.comnih.gov
3. Click Chemistry Azide tag reacts with biotin-alkyne for affinity enrichment.Biotin-azide, Copper-catalyzed click chemistry google.com
4. Enrichment & Identification Protein-lipid complexes are purified and identified by mass spectrometry.Neutravidin beads, Mass spectrometry google.comnih.gov

The properties of this compound probes make them highly suitable for the development of high-throughput screening (HTS) platforms aimed at identifying and characterizing protein-membrane binding interactions. While specific HTS platforms solely based on this compound are not extensively detailed in the provided literature, the general utility of azide-tagged lipids in creating such assays is evident.

The ability to functionalize this compound with various reporter groups, including fluorophores or tags for immobilization, is crucial for HTS nih.gov. For instance, the development of micro-plate assays to detect protein binding to membranes often involves immobilizing liposomes that express specific ligands at their surface. Azido-tagged lipids could be incorporated into such liposomes, allowing for a versatile and controlled presentation of lipid ligands for protein interaction studies.

Furthermore, the integration of bioorthogonal click chemistry into screening platforms allows for robust fluorescence detection or affinity enrichment, which are essential for high-throughput analysis nih.gov. Although some high-throughput assays for membrane-protein interactions utilize other lipid-quencher systems, the principle of using chemically modified lipids to probe interactions in a high-throughput format is directly applicable to this compound. This enables rapid, sensitive, and accurate determination of lipid specificity and affinity for various lipid-binding domains and can be applied to screen for small molecules that modulate protein-membrane binding. Such platforms are vital for drug discovery efforts targeting membrane proteins, which are often challenging to study.

Mechanistic Investigations Associated with Azido Dag and Azide Probe Chemistry

Molecular Basis of Lipid Analogue Recognition by Specific Effector Proteins and Domains (e.g., C1 domains)

The recognition of lipid analogues like Azido-diacylglycerol (Azido-DAG) by specific effector proteins is fundamentally governed by the structural and chemical properties of both the lipid probe and the protein's binding domain. A primary example of such a recognition module is the C1 domain, a cysteine-rich motif found in a variety of signaling proteins, including protein kinase C (PKC) isozymes, Ras guanyl nucleotide-releasing proteins (RasGRPs), and chimaerins. nih.govwikipedia.orgnih.gov The C1 domain folds into a specific structure that creates a groove capable of binding diacylglycerol (DAG) and its analogues, such as phorbol esters. nih.govwikipedia.org This binding event is crucial for recruiting these effector proteins to cellular membranes where they can exert their signaling functions. nih.gov

Photoaffinity labeling, a powerful technique to study protein-lipid interactions, often employs photoreactive groups like aryl azides. thermofisher.comacs.org When this compound, containing a photoreactive azide (B81097) group, binds to a C1 domain, subsequent exposure to UV light can trigger the conversion of the azide into a highly reactive nitrene species. thermofisher.comnih.gov This nitrene can then form a covalent bond with nearby amino acid residues within the C1 domain, effectively cross-linking the lipid probe to its protein target. nih.govnih.gov This covalent capture allows for the identification and characterization of previously unknown DAG effector proteins. The specificity of this interaction is dictated by the initial non-covalent binding of the this compound molecule within the C1 domain's recognition pocket. nih.gov

The table below summarizes key features of C1 domain recognition of lipid analogues:

FeatureDescriptionRelevance to this compound
Binding Pocket A groove on the C1 domain accommodates the glycerol (B35011) backbone and acyl chains of DAG. nih.govThe DAG scaffold of this compound allows it to fit into this pocket.
Hydrogen Bonding Specific hydrogen bonds form between the C1 domain and the headgroup of the lipid. biorxiv.orgThe glycerol moiety of this compound can participate in these interactions.
Hydrophobic Interactions The acyl chains of the lipid interact with hydrophobic residues within the C1 domain. nih.govThe fatty acid chains of this compound contribute to binding affinity through these interactions.
Photo-crosslinking The azide group on this compound can be photoactivated to form a covalent bond with the protein. thermofisher.comnih.govThis allows for the irreversible capture and subsequent identification of DAG-binding proteins.

Impact of the Azide Tag on the Biochemical Activity and Mimicry of Natural Lipids

The introduction of a chemical tag, such as an azide group, into a lipid molecule is a critical aspect of designing chemical probes like this compound. While essential for visualization or cross-linking, this modification can potentially alter the biochemical activity of the probe and its ability to faithfully mimic the natural lipid. frontiersin.org The size, polarity, and position of the tag are all factors that can influence how the lipid analogue interacts with its biological targets. researchgate.net

The azide group is relatively small and is considered to be bioorthogonal, meaning it is chemically inert in the biological environment until specifically activated (e.g., by light). nih.govnih.gov This property is advantageous as it minimizes non-specific reactions. However, even a small modification can impact the delicate balance of interactions that govern protein-lipid recognition. For instance, the placement of the azide tag on one of the acyl chains of DAG could sterically hinder the binding of the probe to a C1 domain or alter its conformation within the binding pocket. researchgate.net

Studies comparing tagged lipid probes to their natural counterparts have shown that the tag can indeed influence biological behavior. For example, an arachidonic acid alkyne probe was found to be processed differently in eicosanoid metabolism and exhibited weaker immuno-stimulatory effects compared to the endogenous lipid. acs.org This highlights that even subtle changes to the lipid structure can have significant biochemical consequences. Therefore, it is crucial to carefully design and validate azide-tagged probes to ensure that they are suitable mimics for the biological processes being investigated.

The following table outlines the potential impacts of the azide tag on the biochemical properties of this compound:

PropertyPotential Impact of Azide Tag
Binding Affinity The azide group could either decrease or, in some cases, increase the binding affinity for effector proteins depending on its specific interactions within the binding site.
Enzyme Substrate Activity The modified acyl chain may not be recognized as efficiently by lipid-metabolizing enzymes, potentially altering the rate of its synthesis or degradation. nih.gov
Membrane partitioning The polarity of the azide group could slightly alter the way the lipid partitions into different membrane microdomains.
Cellular Uptake and Trafficking The modified structure might affect how the lipid is taken up by cells and transported between organelles. nih.gov

Despite these potential alterations, azide-tagged lipids have been successfully used in numerous studies to probe lipid metabolism and protein-lipid interactions, suggesting that in many cases, their biochemical activity remains sufficiently similar to the natural lipid for them to be effective tools. nih.govtennessee.edu

Mechanistic Insights into Enzyme-Substrate Specificity in Lipid Metabolism

This compound and other azide-containing lipid probes are valuable tools for dissecting the mechanistic details of enzyme-substrate specificity in the complex network of lipid metabolism. nih.govtennessee.edu Lipid metabolizing enzymes, such as kinases, phosphatases, and lipases, often exhibit high specificity for their substrates, and understanding the basis of this specificity is crucial for elucidating their biological roles. nih.govmdpi.com

By incorporating an azide-tagged lipid like this compound into cellular systems, researchers can track its metabolic fate. tennessee.edu The azide tag serves as a chemical handle that allows for the detection of the probe and its metabolic products through "click chemistry," where the azide reacts specifically with an alkyne-containing reporter molecule. frontiersin.org This enables the visualization and quantification of the modified lipids by techniques such as fluorescence microscopy or mass spectrometry. nih.govtennessee.edu

For example, if this compound is a substrate for a particular diacylglycerol kinase (DGK), it will be phosphorylated to produce azido-phosphatidic acid. By detecting the appearance of this azido-phosphatidic acid, researchers can confirm that this compound is indeed a substrate for DGK and can study the kinetics of the reaction. mdpi.com Conversely, if this compound is not metabolized by a particular enzyme, it suggests that the azide modification interferes with substrate recognition or catalysis, providing insights into the structural requirements of the enzyme's active site. nih.gov

The table below presents examples of how this compound can be used to study enzyme-substrate specificity:

Enzyme ClassBiological FunctionMechanistic Question Addressable with this compound
Diacylglycerol Kinases (DGKs) Phosphorylate DAG to produce phosphatidic acid. mdpi.comIs this compound a substrate for specific DGK isoforms?
Diacylglycerol Lipases (DAGLs) Hydrolyze DAG to release fatty acids and monoacylglycerol. acs.orgDoes the azide-modified acyl chain affect the rate of hydrolysis by DAGLs?
Phospholipases Can be involved in the synthesis of DAG from other phospholipids (B1166683). acs.orgCan this compound be produced from an azide-containing phospholipid precursor?
Acyltransferases Transfer acyl chains to and from DAG in the synthesis of triglycerides. nih.govIs this compound incorporated into triglycerides?

These studies provide a detailed view of how enzymes in lipid metabolic pathways recognize and process their substrates, and how the introduction of a small modification like an azide group can influence these interactions.

Radical-Based Azidation Mechanisms and their Relevance in Probe Design

The design of photoreactive probes like this compound relies on the principles of radical-based chemistry. nih.govacs.org The azide group, particularly in the form of an aryl azide, is a well-established photo-crosslinking moiety. thermofisher.comacs.org Upon irradiation with UV light of a specific wavelength, the aryl azide undergoes photolysis, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. thermofisher.comnih.gov This nitrene is a radical species that can undergo a variety of reactions with its immediate surroundings. rsc.org

The primary reaction of the nitrene that is exploited in probe design is its ability to insert into C-H and N-H bonds, as well as add across double bonds. thermofisher.com This allows the this compound probe, once bound to its target protein, to form a stable covalent bond with the protein upon photoactivation. nih.gov This covalent linkage is crucial for the subsequent purification and identification of the target protein. nih.gov

The radical chain mechanism for azidation can be summarized as follows:

Photoactivation: The aryl azide absorbs a photon of light, leading to an excited state.

Nitrene Formation: The excited azide rapidly loses a molecule of N₂, generating a highly reactive nitrene.

Cross-linking: The nitrene reacts with nearby molecules, such as amino acid side chains on a protein, to form a covalent bond.

The efficiency and specificity of this photo-crosslinking process are key considerations in probe design. The wavelength of light used for activation must be carefully chosen to avoid damaging biological molecules. thermofisher.com Nitrophenyl azides are often preferred over simple phenyl azides because they can be activated with longer wavelength UV light, which is less damaging to cells. thermofisher.com

The table below details the steps involved in the radical-based azidation mechanism relevant to this compound probes:

StepDescriptionChemical Transformation
1. Photoactivation The azide group in this compound absorbs UV light.R-N₃ + hν → [R-N₃]
2. Nitrene Generation The excited azide releases N₂ gas to form a nitrene radical.[R-N₃] → R-N: + N₂
3. Covalent Cross-linking The nitrene inserts into a C-H or N-H bond of a nearby protein.R-N: + Protein-H → R-NH-Protein

Understanding these radical-based mechanisms is essential for the rational design of effective photoreactive lipid probes for studying protein-lipid interactions and lipid metabolism. nih.govacs.orgprinceton.edu

Advanced Analytical and Detection Methodologies for Azido Dag Research

Spectroscopic and Chromatographic Characterization Techniques

The integration of spectroscopic and chromatographic methods is crucial for the precise identification, quantification, and structural elucidation of Azido-DAG and its metabolic products. These techniques leverage the bioorthogonal tag to enable targeted analysis within complex lipidomes.

Mass Spectrometry (MS) : Mass spectrometry is a cornerstone technique for characterizing azide-tagged lipids. Following metabolic incorporation of this compound into cells, its lipid products can be reacted via click chemistry with alkyne-containing affinity tags (e.g., biotin-alkyne) or fluorophores. The resulting conjugates can then be identified and quantified by their characteristic mass-to-charge ratios. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides enhanced separation capabilities, allowing for the detailed analysis of individual azide-tagged lipid species and their metabolic conversions. This approach has been used to confirm the successful infiltration of clickable lipid precursors into lipid pathways and to identify protein interactors after crosslinking to alkyne-bearing lipids. biologists.comfrontiersin.orgtennessee.edutennessee.eduthermofisher.comnih.govbiorxiv.org

Thin-Layer Chromatography (TLC) : Thin-Layer Chromatography offers a straightforward and effective method for separating different lipid classes after metabolic labeling with this compound. After extraction of cellular lipids, the azide-tagged lipids can be visualized by reacting them with a fluorogenic alkyne-dye (e.g., coumarin-azide) via click chemistry. This enables the rapid identification of major metabolites and the assessment of probe incorporation into various lipid fractions based on their differential migration on the TLC plate. biologists.comtennessee.edutennessee.edu

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with mass spectrometry (HPLC-MS/MS), provides a highly sensitive and quantitative platform for the analysis of azide-tagged lipid products. This technique allows for the separation of complex lipid mixtures, enabling the identification and quantification of specific this compound derivatives with high resolution. Efforts have been initiated to identify and quantify azide-tagged lipid products using HPLC-MS/MS, demonstrating its utility in detailed metabolic studies. tennessee.edumdpi.com

Fluorescence Detection : Fluorescence detection is a widely employed method for this compound research, serving as the readout for many analytical and imaging applications. After the bioorthogonal click reaction between the azide (B81097) on this compound (or its metabolites) and a fluorescent alkyne (or vice versa), the newly formed fluorescent conjugate can be detected. This principle underpins fluorescence microscopy, flow cytometry, and plate-reader based assays, providing sensitive and specific detection of labeled biomolecules. biologists.comfrontiersin.orgcornell.edutennessee.edutennessee.edumdpi.comresearchgate.netthermofisher.comnih.govthermofisher.comnih.govnih.govrsc.orgbiorxiv.orginterchim.frmdpi.comthermofisher.commdpi.com

Advanced Imaging Modalities

Advanced imaging techniques, empowered by bioorthogonal tagging, allow for the visualization of this compound and its lipid products within their native cellular context, providing spatial and temporal information about lipid dynamics.

Fluorescence Imaging : Fluorescence microscopy is extensively used to visualize the cellular localization and distribution of this compound and its derivatives. Cells metabolically labeled with this compound can be subsequently fixed and reacted with a fluorescent alkyne probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables high-resolution imaging of azide-tagged lipids within cellular membranes and organelles, shedding light on their subcellular trafficking and accumulation. biologists.comfrontiersin.orgcornell.edutennessee.edutennessee.edumdpi.comthermofisher.comresearchgate.netnih.govbiorxiv.orgnih.govthermofisher.comnih.govnih.govrsc.orgbiorxiv.orginterchim.frmdpi.commdpi.compnas.orgnih.gov

Live Cell Imaging : A significant advantage of bioorthogonal chemistry is its compatibility with live cell imaging. To circumvent the cytotoxicity associated with copper catalysts used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) is employed. SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, enabling rapid and selective labeling in living systems. This allows researchers to monitor the real-time trafficking, metabolism, and dynamic behavior of this compound and its products within live cells, providing insights into rapid lipid signaling events and membrane dynamics. biologists.comfrontiersin.orgmdpi.comthermofisher.comnih.govnih.govnih.govbiorxiv.orgpnas.orgnih.gov

Lipid Expansion Microscopy (LExM) : LExM represents a cutting-edge imaging modality that leverages click chemistry to overcome the diffraction limit of light microscopy for lipid structures. In this technique, clickable lipid labels, including azide-tagged lipids, are incorporated into cellular membranes. Following click reaction with a polymerizable fluorescent reagent, the sample is embedded in a swellable polymer. Upon expansion, the lipids, now covalently linked to the expanding polymer network, are physically separated, allowing for super-resolution imaging of membrane organization and interactions with conventional microscopes. cornell.edu

Enrichment and Isolation Strategies for Azide-Tagged Biomolecules

Enrichment and isolation strategies are critical for purifying azide-tagged biomolecules, including this compound and its lipid products, from complex biological samples. This enables subsequent in-depth analysis, such as mass spectrometry for interactome studies.

General Principle : The bioorthogonal nature of the azide tag allows for the selective capture of this compound and its metabolically incorporated products. This is typically achieved by reacting the azide-tagged biomolecules with an alkyne-functionalized affinity handle (e.g., biotin-alkyne) or directly with alkyne-functionalized solid supports (e.g., agarose (B213101) beads). biologists.comfrontiersin.orgmdpi.comnih.govthermofisher.comnih.govcaltech.edu

Alkyne Agarose Particles : For the enrichment of this compound and other azide-tagged biomolecules, alkyne-functionalized agarose particles are commonly utilized. These beads possess terminal alkyne groups that can covalently capture azide-tagged biomolecules via copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry. This robust conjugation allows for stringent washing steps, effectively removing non-specifically bound molecules and leading to high-purity enrichment of the target azide-tagged lipids or lipid-protein complexes. The captured biomolecules can then be eluted for further analysis, such as mass spectrometry to identify associated proteins. nih.govbiorxiv.orgcaltech.educsic.esaxispharm.comcd-bioparticles.com

Azide Agarose Particles : Conversely, azide-functionalized agarose particles are designed to capture alkyne-tagged biomolecules. While this compound itself carries an azide, these beads would be used if the target biomolecule were alkyne-tagged, demonstrating the versatility of click chemistry in reverse tagging strategies for enrichment. nih.govcd-bioparticles.comnanocs.netresearchgate.netmoleculardepot.com

Biotinylation and Streptavidin Pulldown : A widely used strategy involves reacting azide-tagged lipids with an alkyne-biotin conjugate through click chemistry. The biotinylated lipids can then be efficiently enriched using streptavidin-coated beads, which have a high affinity for biotin. This pulldown method is particularly useful for isolating azide-tagged lipid-protein complexes or for preparing samples for subsequent mass spectrometry analysis to identify lipid-interacting proteins. biologists.comfrontiersin.orgthermofisher.comnih.govnih.govcaltech.edu

Integration of Bioorthogonal Tagging with Advanced Visualization Techniques

The true power of this compound in research lies in the seamless integration of its bioorthogonal tagging capability with a suite of advanced visualization and analytical techniques. This integrated approach provides a comprehensive framework for understanding the intricate roles of diacylglycerols in cellular physiology.

Metabolic labeling with this compound allows for the specific incorporation of the azide tag into newly synthesized DAG molecules and their subsequent metabolic products within living cells. This initial tagging step is minimally perturbative due to the small size and bioorthogonality of the azide group. tennessee.eduthermofisher.comnih.gov

Following labeling, click chemistry serves as the crucial bridge to various detection and visualization platforms. By reacting the azide-tagged lipids with fluorescent alkyne probes, researchers can employ advanced fluorescence imaging modalities, including live cell imaging with copper-free click chemistry (SPAAC), to dynamically track this compound localization, trafficking, and turnover in real-time. This provides invaluable spatial and temporal resolution of lipid events. biologists.comfrontiersin.orgmdpi.comthermofisher.comnih.govnih.govpnas.org

Furthermore, the integration extends to high-resolution analytical techniques. Clicking this compound and its derivatives with affinity tags (e.g., biotin-alkyne) enables highly efficient enrichment using specialized resins like alkyne-agarose particles or streptavidin beads. The enriched samples can then be subjected to sophisticated mass spectrometry (e.g., LC-MS/MS) to identify specific lipid species, quantify their abundance, and, critically, identify interacting proteins or other biomolecules. This allows for the mapping of lipid-protein interactomes and the elucidation of signaling pathways. biologists.comfrontiersin.orgnih.govthermofisher.comnih.govbiorxiv.orgcaltech.edu

The combined application of these methodologies, from metabolic labeling to click chemistry-mediated visualization and enrichment, provides a robust and versatile toolbox for unraveling the complex biology of this compound and, by extension, the broader lipidome in health and disease.

Q & A

Basic Research Questions

Q. How should researchers formulate a research problem and questions for studying Azido-dag's chemical properties?

  • Methodological Answer : Begin by defining the research problem in a dedicated section (e.g., "Research Problem") to clarify the gap in knowledge, such as this compound's stability under specific conditions. Formulate hypotheses or questions that align with this problem, ensuring they are resolvable and precise. For example: "How does pH influence this compound's thermal decomposition kinetics?" Use literature reviews to identify unresolved issues and refine questions to avoid ambiguity .

Q. What methodologies are appropriate for the initial characterization of this compound?

  • Methodological Answer : Prioritize spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to establish structural integrity and purity. Validate these methods using calibration standards and reproducibility tests. For thermodynamic properties, employ differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC). Ensure protocols are archived for transparency and future replication .

Q. How can researchers design a robust literature review process for this compound-related studies?

  • Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabularies (e.g., "azido compounds," "kinetic analysis"). Use citation chaining to trace seminal papers. Critically evaluate sources for methodological rigor, focusing on experimental conditions (e.g., solvent systems, temperature ranges). Synthesize findings into a matrix to highlight contradictions or consensus in existing data .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound reactivity studies (e.g., conflicting kinetic results)?

  • Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., catalyst concentration, solvent polarity) to identify outliers. Replicate experiments under standardized conditions, adjusting one variable at a time. Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability. Cross-validate findings with complementary techniques, such as computational modeling (DFT) to predict reaction pathways .

Q. What strategies ensure ethical and reproducible data management in this compound research?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Use electronic lab notebooks (ELNs) to document raw data, instrument parameters, and environmental conditions. Share datasets via repositories (e.g., Zenodo) with metadata tags (e.g., "azido-dag_synthesis_conditions"). Implement version control and peer audits to minimize bias .

Q. How can interdisciplinary approaches (e.g., biochemistry/materials science) enhance this compound studies?

  • Methodological Answer : Collaborate with domain experts to design hybrid methodologies. For example, combine synthetic chemistry with computational docking studies to explore this compound's bioactivity. Validate findings through iterative feedback loops, such as synthesizing derivatives based on computational predictions and testing them in vitro. Define shared protocols to harmonize data collection across disciplines .

Q. What statistical frameworks are suitable for analyzing non-linear behavior in this compound's reaction mechanisms?

  • Methodological Answer : Apply Bayesian inference to model probabilistic outcomes of complex reactions (e.g., autocatalytic pathways). Use bootstrapping to assess confidence intervals for kinetic parameters. For non-parametric data, employ machine learning algorithms (e.g., random forests) to identify hidden patterns in spectroscopic or chromatographic datasets .

Data Contradiction and Validation

Q. How should researchers validate unexpected results in this compound stability tests?

  • Methodological Answer : Perform control experiments to rule out external factors (e.g., light exposure, trace impurities). Use high-resolution mass spectrometry (HRMS) to confirm compound identity post-reaction. Compare results with independent labs using blinded samples. Publish negative findings to mitigate publication bias and inform future studies .

Ethical and Methodological Compliance

Q. What ethical considerations apply to this compound studies involving hazardous intermediates?

  • Methodological Answer : Follow institutional safety protocols for azide handling (e.g., blast shields, fume hoods). Disclose risks in research proposals and obtain ethics approvals for human/animal studies if applicable. Include waste management plans in methodologies. Document safety incidents transparently to improve community practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.